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Compound of Interest

Compound Name: GW837016X

Cat. No.: B15604751 Get Quote

A thorough review of scientific literature and public databases reveals no available data on the

binding affinity of the compound GW837016X to Poly(ADP-ribose) polymerase 1 (PARP1).

Extensive searches for quantitative metrics such as IC50 or Ki values, as well as for

experimental protocols detailing any such binding assays, yielded no relevant results.

The initial premise of the inquiry, that GW837016X is a PARP1 inhibitor, appears to be

unsubstantiated by current public information. Instead, available information identifies

GW837016X, also known as NEU-391, as a covalent inhibitor of the ErbB-2 kinase.

Furthermore, it is described as an agent with antitrypanosomal activity and an inhibitor of

mitosis and cytokinesis, as well as a paraptosis inhibitor.

Given the absence of any data linking GW837016X to PARP1, it is not possible to provide the

requested in-depth technical guide, including data tables, experimental protocols, and

visualizations related to its binding affinity for PARP1. The core requirements of the request

cannot be fulfilled as the fundamental premise is not supported by accessible scientific data.

Researchers, scientists, and drug development professionals interested in PARP1 inhibitors

are encouraged to consult resources that detail established and characterized compounds for

which extensive binding affinity data and experimental methodologies are available.

To cite this document: BenchChem. [No Publicly Available Data on GW837016X Binding
Affinity to PARP1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604751#gw837016x-binding-affinity-to-parp1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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